1,2-Dioctanoylglycerol

Descripción general

Descripción

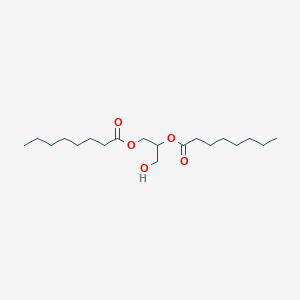

1,2-Dioctanoylglycerol is a diacylglycerol compound with the molecular formula C19H36O5. It is a cell-permeable activator of protein kinase C (PKC), which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation . This compound is also known for mimicking the effects of tumor-promoting phorbol esters on mitogenesis and epidermal growth factor binding .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dioctanoylglycerol can be synthesized through the acylation of glycerol with octanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction proceeds as follows:

- Glycerol is mixed with octanoic acid in the presence of a catalyst.

- The mixture is heated under reflux to facilitate the esterification reaction.

- The product is then purified through techniques such as distillation or chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as enzymatic catalysis. Lipases, which are enzymes that catalyze the hydrolysis of fats, can be used to selectively acylate glycerol with octanoic acid, resulting in higher yields and fewer by-products .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dioctanoylglycerol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Octanoic acid and glycerol derivatives.

Reduction: Octanol and glycerol derivatives.

Substitution: Various substituted glycerol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Protein Kinase C Activation

One of the primary applications of 1,2-dioctanoylglycerol is its role as a potent activator of protein kinase C. PKC is a family of enzymes that play vital roles in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. By mimicking the action of naturally occurring diacylglycerols, this compound allows researchers to investigate the downstream effects of PKC activation in various cell types and model systems .

Investigating Cellular Signaling Pathways

Research has shown that this compound can influence intracellular calcium levels and interact with other signaling pathways beyond PKC. This broadens its utility as a research tool for studying various aspects of cell signaling mechanisms.

Mitotic Progression Studies

Studies have demonstrated that the timing and concentration of this compound treatment can significantly affect mitotic progression in cells. For instance, treatment during specific phases of mitosis can either accelerate or retard cell division processes. This characteristic allows researchers to explore regulatory checkpoints in the cell cycle .

Effects on Steroidogenesis

In studies involving porcine Leydig cells, this compound was shown to modulate steroidogenesis by inhibiting forskolin-stimulated testosterone production. This suggests potential applications in endocrinological research .

Cardiac Physiology Research

Research involving adult rat ventricular myocytes has indicated that this compound can inhibit L-type calcium currents independently of PKC activation. This finding highlights its potential role in cardiac physiology studies and drug development targeting cardiac function .

Comparative Analysis with Other Compounds

To better understand the unique properties and applications of this compound, it is useful to compare it with other diacylglycerols.

| Compound Name | Activation of PKC | Effect on Calcium Levels | Applications |

|---|---|---|---|

| This compound | Yes | Yes | Cell signaling studies, mitotic progression |

| Phorbol 12-myristate 13-acetate | Yes | Yes | Tumor promotion studies |

| 1,3-Dioctanoylglycerol | No | No | Control compound for comparative studies |

Case Study 1: Mitotic Progression

In an experiment involving stamen hair cells from Tradescantia virginiana, varying concentrations of this compound were applied at different stages of mitosis. Results indicated that treatment at late prophase led to rapid nuclear envelope breakdown and accelerated entry into anaphase compared to untreated controls .

Case Study 2: Steroidogenesis Modulation

A study examined the effects of this compound on testosterone production in porcine Leydig cells. The compound inhibited forskolin-stimulated steroidogenesis, indicating its potential use in exploring hormonal regulation mechanisms .

Mecanismo De Acción

1,2-Dioctanoylglycerol activates protein kinase C by mimicking the natural diacylglycerols produced in cells. It binds to the regulatory domain of protein kinase C, causing a conformational change that activates the enzyme. This activation leads to the phosphorylation of various target proteins, which in turn regulate multiple cellular pathways, including those involved in cell growth, differentiation, and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Didecanoylglycerol: Another diacylglycerol with similar properties but different fatty acid chains.

1,2-Dioleoylglycerol: A diacylglycerol with longer fatty acid chains, often used in studies of lipid signaling.

Phorbol 12-myristate 13-acetate (PMA): A potent activator of protein kinase C, used as a reference compound in many studies.

Uniqueness

1,2-Dioctanoylglycerol is unique due to its specific fatty acid composition, which allows it to be a more selective activator of certain isoforms of protein kinase C compared to other diacylglycerols . Its cell-permeable nature and ability to mimic natural diacylglycerols make it a valuable tool in research.

Actividad Biológica

1,2-Dioctanoylglycerol (1,2-DAG), also known as sn-1,2-dioctanoylglycerol or DiC8, is a synthetic diacylglycerol compound that has garnered attention for its role as a potent activator of protein kinase C (PKC). This article explores the biological activity of 1,2-DAG, detailing its mechanisms of action, effects on cellular processes, and relevant research findings.

This compound has the chemical formula C19H36O5 and a molecular weight of 344.5 g/mol. It consists of two octanoyl (C8) fatty acid chains esterified to a glycerol backbone at the sn-1 and sn-2 positions. The compound is typically a clear, colorless oil or waxy solid that is soluble in dimethyl sulfoxide and ethanol, making it suitable for laboratory applications .

1,2-DAG functions primarily by activating PKC, an enzyme involved in various cellular signaling pathways. Upon binding to PKC, 1,2-DAG induces a conformational change in the enzyme that allows it to interact with phosphatidylserine and become activated. This activation triggers downstream signaling cascades that influence cell proliferation, differentiation, and survival .

Key Effects of 1,2-DAG Activation:

- Cell Proliferation : 1,2-DAG promotes cell division through PKC-mediated pathways.

- Differentiation : It influences the differentiation of various cell types.

- Apoptosis : The compound can modulate programmed cell death processes.

- Calcium Signaling : 1,2-DAG affects intracellular calcium levels independently of PKC activation .

Table 1: Summary of Biological Activities

Case Study: Neurotransmitter Release

In a study examining the effects of 1,2-DAG on neurotransmitter release, it was found that application of 50 µg/ml of dioctanoylglycerol resulted in a significant increase (35-50%) in labeled dopamine release from rat striatal synaptosomes. This effect demonstrates the compound's ability to modulate neurotransmitter dynamics through PKC activation .

Case Study: Cardiac Function

Another study focused on the impact of 1,2-DAG on cardiac myocytes revealed that extracellular application led to a concentration-dependent inhibition of L-type calcium current (ICa,L). The half-maximum inhibitory concentration was determined to be approximately 2.2 µM. This finding suggests that 1,2-DAG may play a role in regulating cardiac excitability and contractility .

Table 2: Comparison with Related Diacylglycerols

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Dioleoyl-glycerol | Diacylglycerol | Contains unsaturated fatty acids; different biological properties |

| Phorbol 12-myristate 13-acetate | Phorbol ester | Stronger tumor-promoting activity; more complex structure |

| 1,3-Dioctanoyl-glycerol | Diacylglycerol | Different acyl position; less potent PKC activator compared to 1,2-isomer |

The unique positioning of acyl groups at the sn-1 and sn-2 positions distinguishes this compound from its analogs regarding its biological activity and specificity towards PKC activation .

Propiedades

IUPAC Name |

(3-hydroxy-2-octanoyloxypropyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBULZYTDGUSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910175 | |

| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-87-0 | |

| Record name | Monoctanoin Component C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DICAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9937IP23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,2-Dioctanoylglycerol mimics the action of naturally occurring DAGs, which are produced during the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). [] 1,2-DiC8 directly activates PKC by binding to its regulatory domain, leading to a cascade of phosphorylation events. [, ] This activation influences diverse cellular processes, including cell proliferation, differentiation, apoptosis, and various signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: The molecular formula of this compound is C21H40O5. Its molecular weight is 372.55 g/mol.

ANone: While the provided research does not specify detailed spectroscopic data, 1,2-DiC8's structure can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

ANone: The provided research primarily focuses on the biological activity of this compound and does not offer detailed information regarding its material compatibility, stability under various conditions, catalytic properties, or computational chemistry aspects.

A: Research indicates a strong structure-activity relationship for DAG analogs like 1,2-DiC8 in activating PKC. [] The position and length of the acyl chains significantly impact their potency. For instance, 1,3-dioctanoylglycerol, a positional isomer of 1,2-DiC8, displays significantly weaker activity in inducing ornithine decarboxylase activity and reducing EGF binding. [] Similarly, the chain length is crucial, with diacylglycerols containing 5-10 carbon fatty acids exhibiting the strongest PKC activation compared to shorter or longer chains. [] Additionally, the presence of both carbonyl groups and the 3-hydroxyl group is essential for maximal PKC activation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.